molecular formula C24H24ClN5 B2955364 2-(2-Chlorobenzyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 868153-15-5

2-(2-Chlorobenzyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2955364
CAS RN: 868153-15-5
M. Wt: 417.94
InChI Key: RDZYMNVHYQCSLU-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24ClN5 and its molecular weight is 417.94. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field has focused on synthesizing various heterocyclic compounds, which play a crucial role in developing pharmaceuticals, agrochemicals, and dyes. For example, studies have demonstrated the synthesis of novel heterocyclic systems incorporating the pyrido[1,2-a]benzimidazole skeleton, aiming to explore their potential applications and properties. These efforts include generating derivatives with different substituents to investigate their chemical behavior and potential biological activities (Bondock, Tarhoni, & Fadda, 2011), (Elwan, 2004).

Fluorescent Properties and Applications

Some derivatives of the chemical compound of interest have been studied for their fluorescent properties. These studies aim to develop new materials that could serve as fluorescent markers or whitening agents, with potential applications ranging from biological labeling to materials science. For instance, the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and their evaluation as fluorescent agents highlights this direction of research (Rangnekar & Rajadhyaksha, 1986).

Bioactive Compound Development

The exploration of bioactive compounds remains a significant area of interest. Compounds structurally related to the one have been synthesized and assessed for various biological activities, including antimicrobial and antioxidant properties. This line of research supports the ongoing search for new therapeutic agents and highlights the compound's relevance in drug discovery processes (Lavanya et al., 2010).

Molecular Docking Studies

Additionally, computational studies, such as molecular docking, have been utilized to predict the interaction of related compounds with biological targets. These studies can guide the design of compounds with enhanced biological activity and specificity, contributing to the rational design of drugs and bioactive molecules (Flefel et al., 2018).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-[2-(dimethylamino)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5/c1-16-18(14-17-8-4-5-9-20(17)25)23(27-12-13-29(2)3)30-22-11-7-6-10-21(22)28-24(30)19(16)15-26/h4-11,27H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZYMNVHYQCSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4Cl)NCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.